molecular formula C13H15O4P B15456493 Ethyl methyl naphthalen-1-yl phosphate CAS No. 61911-61-3

Ethyl methyl naphthalen-1-yl phosphate

Cat. No.: B15456493
CAS No.: 61911-61-3
M. Wt: 266.23 g/mol
InChI Key: YQSILOWALRPZBN-UHFFFAOYSA-N
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Description

Ethyl methyl naphthalen-1-yl phosphate is an organophosphate ester characterized by a naphthalene ring substituted at the 1-position with a phosphate group bearing ethyl and methyl ester substituents. For example, naphthalen-1-yl-based phosphates, such as azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate, are noted for their applications in nucleotide analog synthesis and enzyme inhibition studies .

The compound’s structure likely exhibits steric and electronic effects due to the naphthalene moiety, which may influence solubility, reactivity, and biological activity. Such properties are critical in surfactant systems, catalytic applications, and pharmaceutical intermediates .

Properties

CAS No.

61911-61-3

Molecular Formula

C13H15O4P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl methyl naphthalen-1-yl phosphate

InChI

InChI=1S/C13H15O4P/c1-3-16-18(14,15-2)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,3H2,1-2H3

InChI Key

YQSILOWALRPZBN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Sodium Di[(2-Ethylhexyloxy)ethyl] Phosphate (DEEPA)

Key Features :

  • Structure : An anionic surfactant with branched alkyl chains (2-ethylhexyloxy groups) attached to a phosphate ester backbone .
  • Applications : Used in reverse micelle systems for enzyme-catalyzed hydrolysis reactions.
  • Performance : Demonstrates 1.86× higher catalytic activity in olive oil hydrolysis compared to oil-water biphasic systems, outperforming traditional surfactants like AOT .
Property Ethyl Methyl Naphthalen-1-yl Phosphate (Hypothetical) DEEPA
Molecular Weight ~290–310 g/mol (estimated) ~450 g/mol (calculated)
Solubility Likely hydrophobic due to naphthalene Hydrophobic (requires solvents like isooctane)
Catalytic Efficiency Not reported 1.86× higher than biphasic systems

Contrast : DEEPA’s branched alkyl chains enhance micelle stability, whereas the naphthalene group in the target compound may improve π-π stacking interactions in aromatic systems.

Naphthalen-1-yl Phenyl Carbonate

Key Features :

  • Structure : A carbonate ester with naphthalen-1-yl and phenyl groups (CAS 17145-98-1) .
  • Applications : Intermediate in polymer synthesis and surface coatings.
  • Reactivity : Susceptible to hydrolysis under basic conditions due to the carbonate linkage.
Property This compound Naphthalen-1-yl Phenyl Carbonate
Functional Group Phosphate ester Carbonate ester
Stability Likely higher thermal/chemical stability Lower hydrolytic stability
Synthetic Utility Potential enzyme inhibition Polymer intermediates

Contrast : The phosphate group in the target compound offers greater versatility in forming hydrogen bonds and metal chelates compared to the carbonate group .

FUBIMINA and FUB-JWH-018

Key Features :

  • Structures: Naphthalen-1-yl methanone derivatives with fluorinated alkyl chains (e.g., FUBIMINA: CAS 247 in ).
  • Applications: Synthetic cannabinoid receptor agonists with psychoactive properties .
Property This compound FUBIMINA/FUB-JWH-018
Bioactivity Unreported (potential enzyme modulation) High affinity for CB1/CB2 receptors
Structural Motif Phosphate ester + naphthalene Methanone + fluorinated chains
Regulatory Status Likely unregulated Controlled substances (e.g., Schedule I)

Contrast: The phosphate ester in the target compound may reduce membrane permeability compared to the lipophilic methanone group in cannabinoid analogs .

Research Findings and Gaps

  • Synthetic Methods : While DEEPA and naphthalen-1-yl phenyl carbonate are synthesized via esterification/transesterification, the target compound may require phosphorylation of naphthalen-1-ol derivatives .

Preparation Methods

Stepwise Esterification Using Phosphorus Oxychloride

A common method involves sequential reaction of phosphorus oxychloride ($$ \text{POCl}_3 $$) with alcohols. The synthesis proceeds as follows:

  • Reaction of Naphthalen-1-ol with Phosphorus Oxychloride :
    Naphthalen-1-ol reacts with $$ \text{POCl}3 $$ in the presence of a base (e.g., pyridine) to form the phosphorylated intermediate:
    $$
    \text{C}
    {10}\text{H}7\text{OH} + \text{POCl}3 \rightarrow \text{C}{10}\text{H}7\text{OPOCl}_2 + 2\text{HCl}
    $$
    The dichlorophosphate intermediate is highly reactive, enabling subsequent alkoxylation.

  • Alkoxylation with Methanol and Ethanol :
    The intermediate reacts sequentially with methanol and ethanol to introduce the methyl and ethyl groups. The order of addition may influence regioselectivity and purity:
    $$
    \text{C}{10}\text{H}7\text{OPOCl}2 + \text{CH}3\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OPO(OCH}3\text{)Cl} + \text{HCl}
    $$
    $$
    \text{C}
    {10}\text{H}7\text{OPO(OCH}3\text{)Cl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OPO(OCH}3\text{)(OC}2\text{H}_5\text{)} + \text{HCl}
    $$

  • Purification :
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

This method’s efficacy depends on rigorous control of stoichiometry, temperature, and moisture levels to prevent hydrolysis.

Transesterification of Trimethyl Phosphate

An alternative approach employs transesterification using trimethyl phosphate as the phosphorylating agent:

  • Reaction with Naphthalen-1-ol :
    Trimethyl phosphate reacts with naphthalen-1-ol under acidic conditions to form the monomethyl ester:
    $$
    (\text{CH}3\text{O})3\text{PO} + \text{C}{10}\text{H}7\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OPO(OCH}3\text{)}2 + \text{CH}_3\text{OH}
    $$

  • Ethanolysis :
    The dimethyl ester undergoes partial ethanolysis to replace one methyl group with ethyl:
    $$
    \text{C}{10}\text{H}7\text{OPO(OCH}3\text{)}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OPO(OCH}3\text{)(OC}2\text{H}5\text{)} + \text{CH}3\text{OH}
    $$

This route offers milder conditions but risks incomplete transesterification, necessitating precise reaction monitoring.

Characterization and Analytical Validation

While experimental spectral data for this compound are unavailable, analogous compounds provide insights. For instance, the $$ ^{31}\text{P} $$ NMR spectrum of similar phosphate esters typically shows a singlet near 0–5 ppm, while $$ ^{1}\text{H} $$ NMR would reveal distinct resonances for ethyl (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methyl (δ 3.6–3.8 ppm, singlet) groups. Aromatic protons from the naphthalene moiety would appear between δ 7.5–8.5 ppm.

Table 2: Hypothetical NMR Chemical Shifts for this compound

Nucleus Expected δ (ppm) Multiplicity Assignment
$$ ^{1}\text{H} $$ 1.2–1.4 Triplet Ethyl ($$ -\text{CH}2\text{CH}3 $$)
$$ ^{1}\text{H} $$ 3.6–3.8 Singlet Methyl ($$ -\text{OCH}_3 $$)
$$ ^{1}\text{H} $$ 4.1–4.3 Quartet Ethyl ($$ -\text{OCH}_2 $$)
$$ ^{1}\text{H} $$ 7.5–8.5 Multiplet Naphthalene protons
$$ ^{31}\text{P} $$ 0–5 Singlet Phosphate center

Mass spectrometry would likely exhibit a molecular ion peak at m/z 266.07 (M$$^+$$) and fragments corresponding to loss of ethoxy ($$ -\text{OC}2\text{H}5 $$, m/z 209) and methoxy ($$ -\text{OCH}_3 $$, m/z 237) groups.

Challenges and Optimization Considerations

  • Regioselectivity : Competing reactions during alkoxylation may yield mixed esters (e.g., diethyl or dimethyl byproducts). Using bulky bases or low temperatures could suppress side reactions.
  • Hydrolysis Sensitivity : The phosphate ester bond is prone to hydrolysis under acidic or alkaline conditions. Anhydrous solvents (e.g., THF, acetonitrile) and inert atmospheres are critical.
  • Purification Difficulties : Similar polarities of byproducts complicate isolation. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water) may enhance resolution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl Methyl Naphthalen-1-yl Phosphate, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via a one-pot lithiation–phosphonylation approach. This involves lithiation of naphthalene derivatives under inert atmospheres (e.g., argon) followed by reaction with chlorophosphites. Optimization requires precise control of stoichiometric ratios (e.g., 1:1.2 for naphthalene:chlorophosphite), temperature (0–5°C during lithiation), and reaction duration (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via 31^{31}P NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 13^{13}C NMR for backbone analysis, 31^{31}P NMR for phosphorus environment verification.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ ion).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. Data collection requires single crystals grown via slow evaporation from dichloromethane/hexane mixtures .

Q. How should researchers assess the hydrolytic stability of this compound in aqueous systems?

  • Answer : Hydrolysis studies involve incubating the compound in buffered solutions (pH 2–12) at 25–37°C. Samples are analyzed at intervals via HPLC to quantify degradation products (e.g., phosphonic acids). Kinetic parameters (half-life, activation energy) are derived using pseudo-first-order models. Stability is pH-dependent, with faster degradation under alkaline conditions due to nucleophilic attack on the phosphorus center .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Answer : The compound acts as a phosphonating agent, transferring the naphthalen-1-yl phosphate group to nucleophiles (e.g., alcohols, amines). Density Functional Theory (DFT) calculations reveal transition states involving pentavalent phosphorus intermediates. Steric hindrance from the naphthalene ring slows reactions compared to phenyl analogs, necessitating higher temperatures (80–100°C) or catalytic bases (e.g., DBU) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to enzymes like phosphatases or kinases. Ligand preparation involves assigning partial charges (AM1-BCC method), while receptor grids are generated from crystallographic data (PDB). Key interactions include π-π stacking with aromatic residues (e.g., Tyr, Phe) and hydrogen bonding with the phosphate group. Validation uses experimental IC50_{50} values from enzyme inhibition assays .

Q. What contradictions exist in toxicological data for naphthalene derivatives, and how should they be addressed in study design?

  • Answer : Discrepancies in hepatic vs. renal toxicity outcomes (e.g., reports hepatic effects at lower doses) may arise from species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans). Robust studies should:

  • Use multiple species (rats, mice, human hepatocytes).
  • Include route-specific exposure (oral, inhalation) with dose-response curves.
  • Measure biomarkers like serum ALT (liver) and BUN (kidney).
  • Reference Table:
Health OutcomeSpecies TestedKey Biomarkers
Hepatic EffectsRats, MiceALT, AST, Bilirubin
Renal EffectsRatsBUN, Creatinine
Oxidative StressHuman HepatocytesGlutathione, ROS Levels
.

Q. How does the steric and electronic profile of this compound influence its catalytic applications?

  • Answer : The naphthalene ring provides steric bulk, reducing unwanted side reactions in catalysis (e.g., Suzuki-Miyaura coupling). Electron-withdrawing phosphate groups polarize adjacent bonds, enhancing electrophilicity. Comparative studies with methyl/phenyl analogs show 20–30% higher yields in arylations due to improved substrate activation. Synchrotron XAS (X-ray Absorption Spectroscopy) confirms phosphorus oxidation state changes during catalytic cycles .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Use anhydrous solvents (e.g., THF, distilled over Na/benzophenone).
  • Standardize lithiation times (1–2 hours) via in situ 7^{7}Li NMR.
  • Employ Schlenk lines for oxygen-sensitive steps.
  • Validate purity via triple detection (NMR, MS, elemental analysis) .

Q. How should researchers resolve contradictions in crystallographic data for phosphonate esters?

  • Answer : Discrepancies in bond lengths/angles (e.g., P–O vs. P–C) are resolved using:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands for non-merohedral twinning.
  • High-Resolution Data : Collect at synchrotrons (λ = 0.7–1.0 Å) to reduce noise.
  • Validation Tools : CheckCIF for ADDSYM alerts and PLATON’s SQUEEZE for disordered solvents .

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